molecular formula C5H4BrNS2 B13866092 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole

2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole

Cat. No.: B13866092
M. Wt: 222.1 g/mol
InChI Key: SFUQJAJRXADBTM-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazole derivatives are often found in natural products and have a wide range of applications in medicinal chemistry, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole typically involves the cyclization of thioamide precursors. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another approach includes the reaction of thioacetamide with bromo-substituted thiazolidinone in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C5H4BrNS2

Molecular Weight

222.1 g/mol

IUPAC Name

2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole

InChI

InChI=1S/C5H4BrNS2/c6-5-7-3-1-8-2-4(3)9-5/h1-2H2

InChI Key

SFUQJAJRXADBTM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)SC(=N2)Br

Origin of Product

United States

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